Cas no 105227-28-9 (3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid)

3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid structure
105227-28-9 structure
Nome del prodotto:3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid
Numero CAS:105227-28-9
MF:C24H40O4
MW:392.572008132935
CID:2075689
PubChem ID:5645

3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid
    • 3alpha,7alpha-Dihydroxycholansaeure
    • 3alpha.7alpha-Dihydroxy-cholansaeure, Chenodesoxycholsaeure
    • 5beta-cholanic acid-3alpha,7alpha-diol
    • chenodeoxycholic acid
    • Chenodesoxicholsaeure
    • Chenodesoxycholsaeure
    • Allo-UDCA
    • FT-0675750
    • SY075777
    • FT-0664503
    • SCHEMBL14845504
    • 3-Ursodeoxycholic Acid-d5
    • Ursodeoxycholic-2,2,4,4-D4 acid
    • EN300-295498
    • Alloursodeoxycholic acid
    • NS00076909
    • Urosodeoxycholic Acid EP Impurity K
    • MFCD00064142
    • FT-0601587
    • FT-0664504
    • 4-{4,7-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl}pentanoic acid
    • AKOS015998293
    • (4R)-4-[(3S,5S,7S,8S,9S,10R,13R,14S,17R)-3,7-DIHYDROXY-10,13-DIMETHYL-2,3,4,5,6,7,8,9,11,12,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17-YL]PENTANOIC ACID
    • Oprea1_287603
    • 347841-46-7
    • 105227-28-9
    • VS-12147
    • Ursodeoxycholic Acid,(S)
    • Q63399414
    • (4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • Ursodesoxycholsaure
    • EX-A2840
    • LMST04010037
    • 3,7-dihydroxy-10,13-dimethylhexadecahydro-
    • 1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-
    • F96098
    • 3alpha,7beta-Dihydroxy-5alpha-cholan-24-oic Acid
    • Inchi: InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)
    • Chiave InChI: RUDATBOHQWOJDD-UHFFFAOYSA-N
    • Sorrisi: CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Proprietà calcolate

  • Massa esatta: 392.29265975g/mol
  • Massa monoisotopica: 392.29265975g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 605
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 10
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 77.8Ų

3alpha,7alpha-dihydroxy-(5beta)-cholan-24-oic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1299816-25mg
Allo-UDCA
105227-28-9 98%
25mg
$1100 2025-02-21
eNovation Chemicals LLC
Y1299816-25mg
Allo-UDCA
105227-28-9 98%
25mg
$1100 2025-03-01
eNovation Chemicals LLC
Y1299816-25mg
Allo-UDCA
105227-28-9 95%
25mg
$1100 2024-06-03
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica